molecular formula C14H25NO2 B2890851 Tert-butyl decahydroquinoline-4-carboxylate CAS No. 2248272-11-7

Tert-butyl decahydroquinoline-4-carboxylate

Cat. No.: B2890851
CAS No.: 2248272-11-7
M. Wt: 239.359
InChI Key: VTHYNTSVBFYXHL-UHFFFAOYSA-N
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Description

Tert-butyl decahydroquinoline-4-carboxylate is a chemical compound with the molecular formula C14H23NO3 It is known for its unique structure, which includes a quinoline ring system that is fully hydrogenated (decahydroquinoline) and a tert-butyl ester group attached to the carboxylate functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl decahydroquinoline-4-carboxylate typically involves the hydrogenation of quinoline derivatives followed by esterification. One common method starts with the hydrogenation of quinoline to produce decahydroquinoline. This step is usually carried out under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The resulting decahydroquinoline is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and esterification. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl decahydroquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is used for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: More saturated quinoline derivatives.

    Substitution: Various substituted quinoline esters.

Scientific Research Applications

Tert-butyl decahydroquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl decahydroquinoline-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active quinoline derivative, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl derivatives.

    Tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate: A similar compound with a hydroxyl group instead of a carboxylate group.

Uniqueness

Tert-butyl decahydroquinoline-4-carboxylate is unique due to its fully hydrogenated quinoline ring system and the presence of a tert-butyl ester group. This combination of features imparts specific chemical reactivity and potential biological activity that distinguishes it from other quinoline derivatives.

Properties

IUPAC Name

tert-butyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-14(2,3)17-13(16)11-8-9-15-12-7-5-4-6-10(11)12/h10-12,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHYNTSVBFYXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNC2C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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